molecular formula C7H11ClO2 B13755919 Cyclohexanecarboxylic acid, 2-chloro-, trans- CAS No. 26041-69-0

Cyclohexanecarboxylic acid, 2-chloro-, trans-

Cat. No.: B13755919
CAS No.: 26041-69-0
M. Wt: 162.61 g/mol
InChI Key: UOYCVJQBIVUXEK-PHDIDXHHSA-N
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Description

Cyclohexanecarboxylic acid, 2-chloro-, trans- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of cyclohexanecarboxylic acid, where a chlorine atom is substituted at the 2-position in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 2-chloro-, trans- can be synthesized through several methods. One common approach involves the chlorination of cyclohexanecarboxylic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:

  • Chlorination with Thionyl Chloride

    • Cyclohexanecarboxylic acid is reacted with thionyl chloride.
    • The reaction is carried out under reflux conditions.
    • The product is purified through distillation or recrystallization.
  • Chlorination with Phosphorus Trichloride

    • Cyclohexanecarboxylic acid is reacted with phosphorus trichloride.
    • The reaction is conducted at elevated temperatures.
    • The product is isolated and purified similarly to the thionyl chloride method.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid, 2-chloro-, trans- may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-chloro-, trans- undergoes various chemical reactions, including:

  • Substitution Reactions

    • The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
    • Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
  • Reduction Reactions

    • The compound can be reduced to cyclohexanecarboxylic acid using reducing agents.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Oxidation Reactions

    • The compound can be oxidized to form cyclohexanone derivatives.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Substitution: Cyclohexanecarboxylic acid derivatives with different functional groups.

    Reduction: Cyclohexanecarboxylic acid.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-chloro-, trans- has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Used in the synthesis of pharmaceutical intermediates.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-chloro-, trans- depends on its specific application

  • Molecular Targets

    • Enzymes: The compound may inhibit or activate specific enzymes.
    • Receptors: It may bind to receptors and modulate their activity.
  • Pathways Involved

    • Signal Transduction: The compound can influence cellular signaling pathways.
    • Metabolic Pathways: It may affect metabolic processes by interacting with key enzymes.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 2-chloro-, trans- can be compared with other similar compounds, such as:

  • Cyclohexanecarboxylic Acid

    • Lacks the chlorine substitution.
    • Different reactivity and applications.
  • Cyclohexanecarboxylic Acid, 2-chloro- (cis-)

    • Different stereochemistry (cis- instead of trans-).
    • May exhibit different physical and chemical properties.
  • Chlorocyclohexane

    • Chlorine substitution on the cyclohexane ring without the carboxylic acid group.
    • Different reactivity and applications.

Conclusion

Cyclohexanecarboxylic acid, 2-chloro-, trans- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.

Properties

CAS No.

26041-69-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

(1S,2R)-2-chlorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

UOYCVJQBIVUXEK-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)Cl

Canonical SMILES

C1CCC(C(C1)C(=O)O)Cl

Origin of Product

United States

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